molecular formula C23H21NO2S B2478217 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1396707-25-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2478217
CAS No.: 1396707-25-7
M. Wt: 375.49
InChI Key: JVIIMMXUSSCQGI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the thiophene ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, thiophene-2-carboxylic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the xanthene core or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the xanthene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
  • N-cyclopropyl-N’-(2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl)ethanediamide

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core, thiophene ring, and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIMMXUSSCQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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